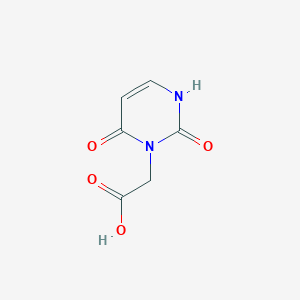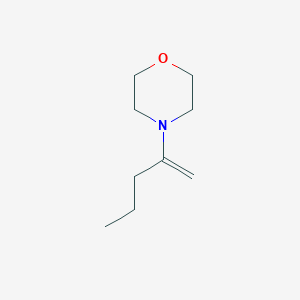
4-Pent-1-en-2-ylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pent-1-en-2-ylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
4-Pent-1-en-2-ylmorpholine has a wide range of scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules. Moreover, 4-Pent-1-en-2-ylmorpholine has been used as a precursor for the synthesis of bioactive compounds, such as antitumor and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 4-Pent-1-en-2-ylmorpholine is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of a double bond and a morpholine ring. The morpholine ring can act as a Lewis base, while the double bond can act as a nucleophile, thereby facilitating the formation of new bonds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Pent-1-en-2-ylmorpholine. However, it has been reported to exhibit moderate toxicity towards various cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Pent-1-en-2-ylmorpholine in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the use of 4-Pent-1-en-2-ylmorpholine in scientific research. One potential application is in the synthesis of new bioactive compounds, particularly in the development of new antitumor and anti-inflammatory agents. Another potential direction is in the development of new catalysts for organic reactions. Additionally, the use of 4-Pent-1-en-2-ylmorpholine as a ligand in coordination chemistry could lead to the development of new materials with unique properties.
Conclusion:
In conclusion, 4-Pent-1-en-2-ylmorpholine is a unique chemical compound with a wide range of scientific research applications. Its synthesis method is straightforward, and it exhibits several advantages for use in lab experiments. Although its mechanism of action and biochemical and physiological effects are not well understood, it has the potential to be used in the development of new bioactive compounds and catalysts for organic reactions.
Méthodes De Synthèse
The synthesis of 4-Pent-1-en-2-ylmorpholine involves the reaction between 4-Pent-1-en-2-ol and morpholine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The chemical structure of 4-Pent-1-en-2-ylmorpholine is shown below:
Propriétés
Numéro CAS |
13750-56-6 |
|---|---|
Nom du produit |
4-Pent-1-en-2-ylmorpholine |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-pent-1-en-2-ylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(2)10-5-7-11-8-6-10/h2-8H2,1H3 |
Clé InChI |
KNVLKSDDFIUAJC-UHFFFAOYSA-N |
SMILES |
CCCC(=C)N1CCOCC1 |
SMILES canonique |
CCCC(=C)N1CCOCC1 |
Synonymes |
Morpholine, 4-(1-methylenebutyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



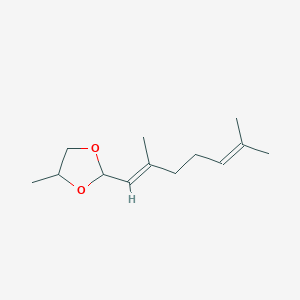

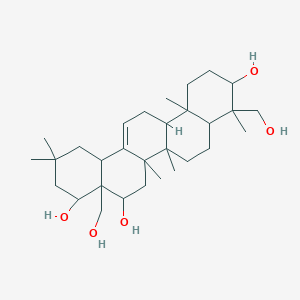
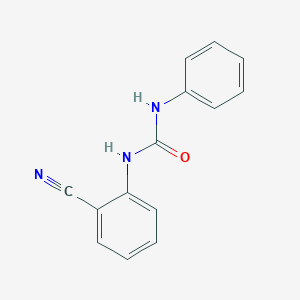
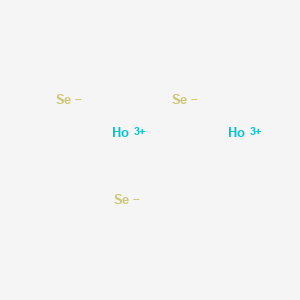
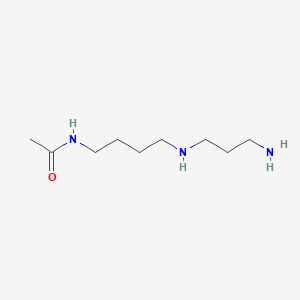
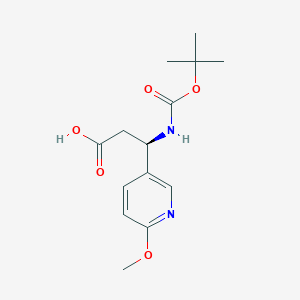
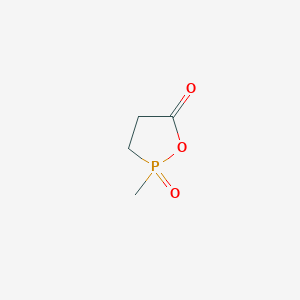
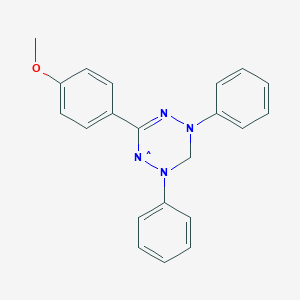
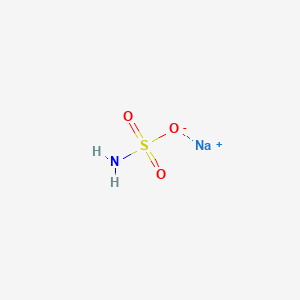
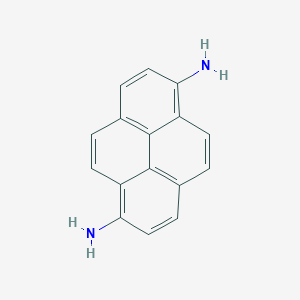
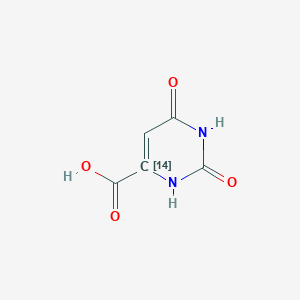
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
